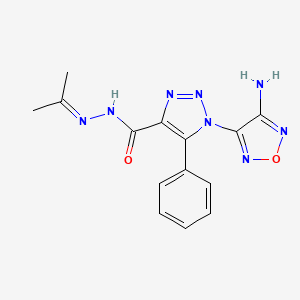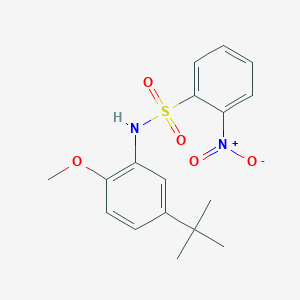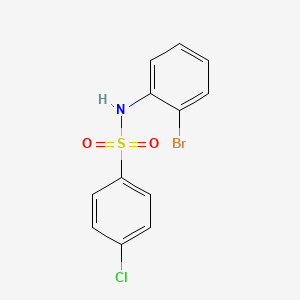
2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide, also known as CEMPA, is a chemical compound that has been widely studied for its potential therapeutic applications. CEMPA belongs to the class of acrylamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. This compound has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. It has also been found to inhibit the activation of MAPKs, which are involved in the regulation of cell growth and differentiation. In addition, this compound has been shown to inhibit the activation of PI3K/Akt, a signaling pathway that regulates cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, scavenge free radicals, and protect cells from oxidative stress. In addition, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been found to inhibit the activation of NF-κB, MAPKs, and PI3K/Akt, which are involved in the regulation of inflammation, cell growth, and survival.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has several advantages for lab experiments. It is stable and easy to handle, and its synthesis method is relatively simple. This compound has also been found to exhibit low toxicity and high selectivity towards cancer cells. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide. First, further research is needed to fully understand its mechanism of action and how it modulates various signaling pathways. Second, more studies are needed to investigate the potential therapeutic applications of this compound, particularly in the treatment of inflammation and cancer. Third, the development of new derivatives of this compound with improved biological activities and pharmacokinetic properties may lead to the discovery of new drugs for the treatment of various diseases. Finally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Méthodes De Synthèse
The synthesis of 2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide involves the reaction of 4-hydroxybenzaldehyde with ethyl-3-methoxy-4-hydroxybenzoate in the presence of sodium hydroxide to form 4-ethoxy-3-methoxyphenol. This intermediate is then reacted with cyanoacetic acid to form 2-cyano-3-(4-ethoxy-3-methoxyphenyl)acrylic acid. The final step involves the reaction of this intermediate with 4-aminophenol to form this compound.
Applications De Recherche Scientifique
2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been found to scavenge free radicals and protect cells from oxidative stress. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-17-9-4-13(11-18(17)24-2)10-14(12-20)19(23)21-15-5-7-16(22)8-6-15/h4-11,22H,3H2,1-2H3,(H,21,23)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHZQEXLKFMJES-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B5785028.png)


![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)
![N-[4-(aminosulfonyl)phenyl]-4-methyl-1-piperazinecarbothioamide](/img/structure/B5785062.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)


![4-[2-({[(2-furylmethyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B5785092.png)

![2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5785107.png)
![N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)